Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a triazole ringThe triazole ring, characterized by three nitrogen atoms and two carbon atoms, is known for its stability and versatility in forming complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The exact pathways depend on the specific application, but generally, the compound can modulate biochemical pathways by forming stable complexes with metal ions .
Comparison with Similar Compounds
4,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of the lithium salt.
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
4,5-Dicyano-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness: Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is unique due to its lithium ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable metal complexes .
Properties
Molecular Formula |
C5H6LiN3O2 |
---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;4,5-dimethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-7-4(5(9)10)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZQUHPLITCQAIQZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NN=C(N1C)C(=O)[O-] |
Origin of Product |
United States |
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